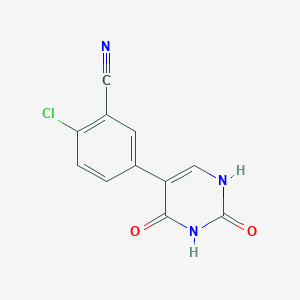
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine (5-CPD) is a novel compound that has been studied by scientists in recent years. It is a heterocyclic aromatic compound with a molecular weight of 209.6 g/mol and has been found to have a range of potential applications in scientific research. It has been used in the synthesis of various molecules, as well as in the development of pharmaceuticals and biotechnology. In
科学研究应用
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% has a range of potential applications in scientific research. It has been used as a substrate for the synthesis of a range of molecules, including pharmaceuticals, biochemicals, and other compounds. It has also been used in the development of new materials, such as polymers, and in the development of new catalysts. In addition, 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the development of new biosensors and biocatalysts, as well as in the development of new drugs.
作用机制
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood, but it is believed to be related to the formation of a covalent bond between the two molecules. It is believed that the formation of this bond allows for the transfer of electrons between the two molecules, which in turn leads to the formation of new molecules. In addition, it is believed that the formation of this bond increases the stability of the molecules, allowing them to remain in their active form for longer periods of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including the regulation of various biochemical pathways and the modulation of gene expression. In addition, it is believed that 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% may have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
The use of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, its wide range of potential applications makes it a useful tool for scientists. However, there are also some limitations to the use of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, the compound is sensitive to light and moisture, and is therefore not suitable for long-term storage. In addition, the compound is not soluble in water, which can limit its use in experiments.
未来方向
The potential future directions of research involving 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous. Further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods. In addition, further research could be conducted into the mechanism of action of the compound, as well as its biochemical and physiological effects. Further research could also be conducted into the potential applications of the compound, such as its use in the development of new materials, biosensors, and biocatalysts. Finally, further research could be conducted into the potential therapeutic applications of the compound, such as in the treatment of various diseases.
合成方法
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a variety of methods. One of the most common methods is the palladium-catalyzed cross-coupling reaction, which involves the reaction of 4-chloro-3-cyanophenol and 2,4-dihydroxypyrimidine in the presence of a palladium catalyst. The reaction yields 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% as a product with a yield of up to 95%. Other methods of synthesis include the use of microwave-assisted synthesis, the use of sonogashira coupling, and the use of a palladium-catalyzed Heck reaction.
属性
IUPAC Name |
2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-2-1-6(3-7(9)4-13)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXKOKQHHQQTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)



